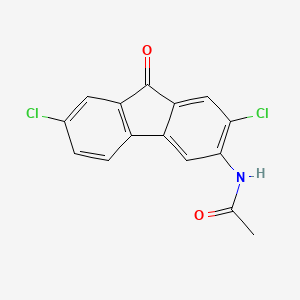
N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-: is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and a ketone group on the fluorene backbone, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dichloro-9H-fluorene as the starting material.
Oxidation: The fluorene is oxidized to introduce the ketone group at the 9-position, forming 2,7-dichloro-9-oxo-9H-fluorene.
Acetylation: The ketone compound is then reacted with acetamide under specific conditions to yield the final product, Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and acetylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylaminofluorene: Another fluorene derivative with similar structural features but different functional groups.
2,7-Dichloro-9H-fluorene: The precursor compound used in the synthesis of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-.
Fluorenylacetamide: A related compound with a different substitution pattern on the fluorene ring.
Uniqueness
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- is unique due to the specific positioning of the chlorine atoms and the ketone group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92424-23-2 |
|---|---|
Formule moléculaire |
C15H9Cl2NO2 |
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
N-(2,7-dichloro-9-oxofluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-10-9-3-2-8(16)4-11(9)15(20)12(10)5-13(14)17/h2-6H,1H3,(H,18,19) |
Clé InChI |
QFNCTSVKIYFHKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)C3=C(C2=O)C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13999261.png)
![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)
![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)
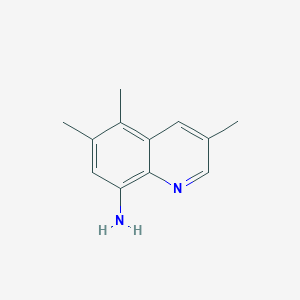
![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
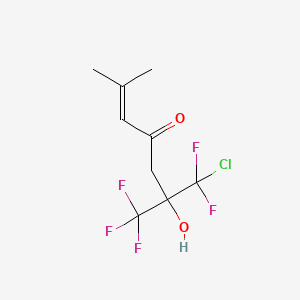

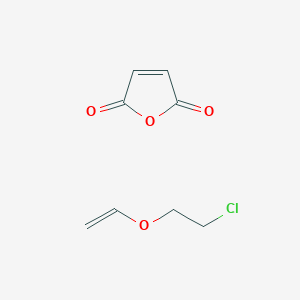
![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
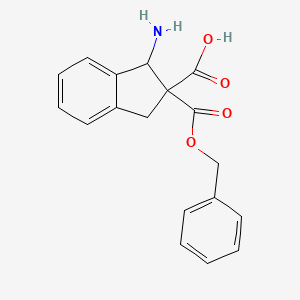
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
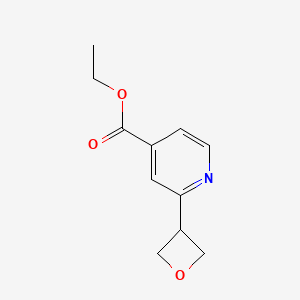

![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
